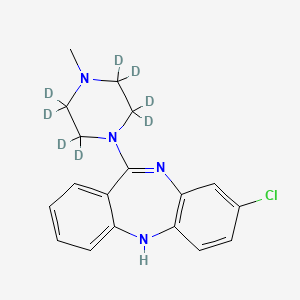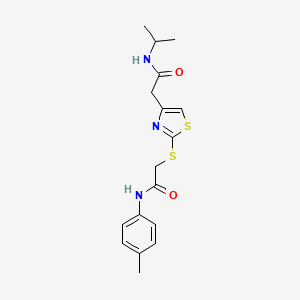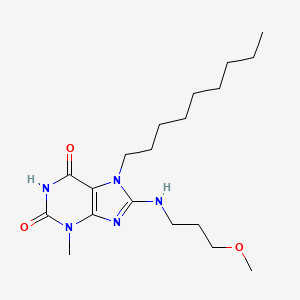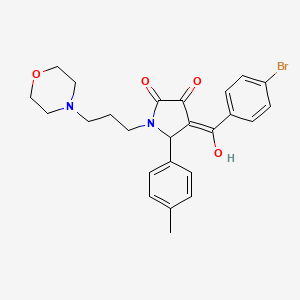
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H31ClN4O3 and its molecular weight is 555.08. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds with similar structures have been synthesized and studied for their biological activities. For instance, pyridine derivatives have shown significant insecticidal activity, suggesting that compounds with similar structural motifs may have potential applications in agriculture as pest control agents (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Additionally, the synthesis of indenopyrazoles and their antiproliferative activity towards human cancer cells indicate that similar compounds could be explored for anticancer properties (Minegishi et al., 2015).
Crystal Structure Analysis
The analysis of crystal structures for compounds with complex aromatic systems, including pyrazole and quinoline moieties, helps in understanding the conformational preferences and potential intermolecular interactions. Such studies are fundamental in drug design and material science for developing new compounds with desired properties (Akkurt et al., 2010).
Antimicrobial Properties
Several compounds featuring pyrazole, piperidine, and quinoline units have been evaluated for their antimicrobial properties. This suggests that the compound might also possess antimicrobial activities, making it of interest for pharmaceutical applications targeting bacterial and fungal infections (Zaki et al., 2021).
Chemical Synthesis and Modification
The chemical synthesis and modification of similar compounds reveal the versatility of these molecules for generating a wide array of derivatives. This chemical flexibility is crucial for fine-tuning the biological activities and physicochemical properties of the compounds for specific applications (Sapariya et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is then reacted with 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride to form the second intermediate. The final product is then obtained by coupling the two intermediates using a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2-chloro-4-nitroaniline", "benzaldehyde", "ethyl acetoacetate", "piperidine", "sodium borohydride", "methyl iodide", "2-methoxyphenylboronic acid", "4,5-dihydro-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "palladium acetate", "copper(II) iodide", "triethylamine", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "1. Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one: 2-chloro-4-nitroaniline is reacted with benzaldehyde and ethyl acetoacetate in ethanol to form 6-chloro-4-phenylquinolin-2(1H)-one.", "2. Synthesis of 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride: Piperidine is reacted with sodium borohydride and methyl iodide in ethanol to form N-methylpiperidine. N-Methylpiperidine is then reacted with 2-methoxyphenylboronic acid, 4,5-dihydro-1H-pyrazole-3-carboxylic acid, and thionyl chloride in N,N-dimethylformamide to form 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride.", "3. Coupling of intermediates: 6-chloro-4-phenylquinolin-2(1H)-one and 5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl chloride are coupled using a palladium-catalyzed cross-coupling reaction with palladium acetate, copper(II) iodide, triethylamine, and potassium carbonate in acetic acid and N,N-dimethylformamide to form the final product." ] } | |
Numéro CAS |
394226-03-0 |
Nom du produit |
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Formule moléculaire |
C32H31ClN4O3 |
Poids moléculaire |
555.08 |
Nom IUPAC |
6-chloro-3-[3-(2-methoxyphenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H31ClN4O3/c1-40-28-13-7-6-12-23(28)27-19-26(35-37(27)29(38)20-36-16-8-3-9-17-36)31-30(21-10-4-2-5-11-21)24-18-22(33)14-15-25(24)34-32(31)39/h2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,1H3,(H,34,39) |
Clé InChI |
UYMSULHNICAGTG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CN3CCCCC3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)

![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2969502.png)

![5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2969504.png)
![3-Methoxy-8-oxa-1-azaspiro[4.5]decane](/img/structure/B2969507.png)



![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)
amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)